1-ethyl-4-{[(4-fluorophenyl)carbonyl]amino}-1H-pyrazole-3-carboxamide
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Overview
Description
1-ETHYL-4-[(4-FLUOROBENZOYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound is characterized by the presence of a pyrazole ring substituted with an ethyl group, a fluorobenzoyl group, and a carboxamide group.
Preparation Methods
The synthesis of 1-ETHYL-4-[(4-FLUOROBENZOYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE can be achieved through several synthetic routes. One common method involves the condensation of 4-fluorobenzoyl chloride with 1-ethyl-1H-pyrazole-3-carboxamide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using automated reactors and continuous flow systems.
Chemical Reactions Analysis
1-ETHYL-4-[(4-FLUOROBENZOYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.
Condensation: The compound can undergo condensation reactions with diamines, leading to the formation of benzimidazoles and perimidines.
Scientific Research Applications
1-ETHYL-4-[(4-FLUOROBENZOYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a ligand in catalytic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-ETHYL-4-[(4-FLUOROBENZOYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-ETHYL-4-[(4-FLUOROBENZOYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
Ethyl (4-fluorobenzoyl)acetate: This compound is used as a precursor in various synthetic reactions and has similar structural features.
Ethyl (4-methylbenzoyl)acetate: Another related compound used in synthetic chemistry with a methyl group instead of a fluorine atom.
Ethyl (4-chlorobenzoyl)acetate: Similar to the fluorinated compound but with a chlorine atom, used in different synthetic applications.
The uniqueness of 1-ETHYL-4-[(4-FLUOROBENZOYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H13FN4O2 |
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Molecular Weight |
276.27 g/mol |
IUPAC Name |
1-ethyl-4-[(4-fluorobenzoyl)amino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H13FN4O2/c1-2-18-7-10(11(17-18)12(15)19)16-13(20)8-3-5-9(14)6-4-8/h3-7H,2H2,1H3,(H2,15,19)(H,16,20) |
InChI Key |
FVVONTZRFTTZFF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N)NC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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